4-Cyano-6-formylpyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-6-formylpyridine-2-carboxylic acid is an organic compound with the molecular formula C8H4N2O3 and a molecular weight of 176.13 g/mol . This compound is characterized by the presence of a cyano group, a formyl group, and a carboxylic acid group attached to a pyridine ring. It is primarily used in research and development settings due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-Cyano-6-formylpyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dichloropyridine with sodium cyanide and formic acid under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4-Cyano-6-formylpyridine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo substitution reactions with various nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium cyanide). Major products formed from these reactions include carboxylic acids, amines, and substituted pyridines.
Wissenschaftliche Forschungsanwendungen
4-Cyano-6-formylpyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Cyano-6-formylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the formyl group can undergo nucleophilic attack by various nucleophiles. These interactions can lead to the formation of new chemical bonds and the modulation of biological pathways .
Vergleich Mit ähnlichen Verbindungen
4-Cyano-6-formylpyridine-2-carboxylic acid can be compared with other similar compounds, such as:
6-Cyano-4-formylpyridine-2-carboxylic acid: This compound has a similar structure but with the cyano and formyl groups in different positions.
4-Formylpyridine-2,6-dicarboxylic acid: This compound lacks the cyano group but has an additional carboxylic acid group.
Eigenschaften
Molekularformel |
C8H4N2O3 |
---|---|
Molekulargewicht |
176.13 g/mol |
IUPAC-Name |
4-cyano-6-formylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4N2O3/c9-3-5-1-6(4-11)10-7(2-5)8(12)13/h1-2,4H,(H,12,13) |
InChI-Schlüssel |
RMODOZVCJVYYBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C=O)C(=O)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.